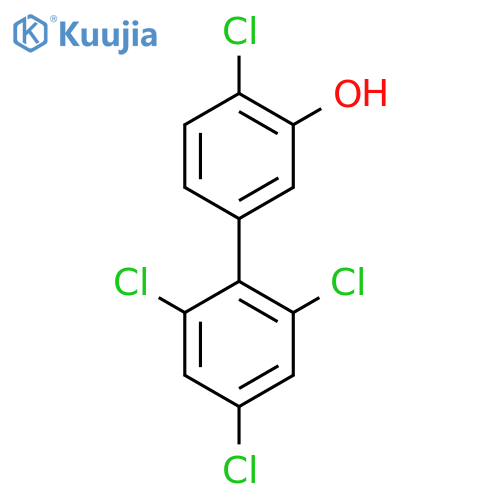Cas no 1361654-19-4 (3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)

1361654-19-4 structure
商品名:3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl
CAS番号:1361654-19-4
MF:C12H6Cl4O
メガワット:307.987439632416
CID:4992965
3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl
-
- インチ: 1S/C12H6Cl4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-8(14)11(17)3-6/h1-5,17H
- InChIKey: IMMPLKCIGJNYKB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C=CC(=C(C=1)O)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 20.2
3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008799-250mg |
3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl |
1361654-19-4 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A011008799-500mg |
3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl |
1361654-19-4 | 97% | 500mg |
782.40 USD | 2021-07-05 | |
| Alichem | A011008799-1g |
3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl |
1361654-19-4 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
1361654-19-4 (3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl) 関連製品
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 857369-11-0(2-Oxoethanethioamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 13769-43-2(potassium metavanadate)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
